molecular formula C11H10N2O2 B14879823 6-((3-Oxocyclobutyl)methoxy)picolinonitrile

6-((3-Oxocyclobutyl)methoxy)picolinonitrile

Cat. No.: B14879823
M. Wt: 202.21 g/mol
InChI Key: KXOFBMAUJQUMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((3-Oxocyclobutyl)methoxy)picolinonitrile is an organic compound that features a picolinonitrile core substituted with a 3-oxocyclobutylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-Oxocyclobutyl)methoxy)picolinonitrile can be achieved through a multi-step process. One approach involves the initial formation of 3-oxocyclobutylmethanol, which is then reacted with picolinonitrile under specific conditions to yield the desired compound. The reaction typically requires the use of a base such as sodium hydroxide and an organic solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-((3-Oxocyclobutyl)methoxy)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-((3-Oxocyclobutyl)methoxy)picolinonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-((3-Oxocyclobutyl)methoxy)picolinonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar picolinonitrile core but differ in their substituents.

    6-Methoxy-2(3H)-benzoxazolone: This compound has a similar methoxy group but a different core structure.

Uniqueness

6-((3-Oxocyclobutyl)methoxy)picolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

6-[(3-oxocyclobutyl)methoxy]pyridine-2-carbonitrile

InChI

InChI=1S/C11H10N2O2/c12-6-9-2-1-3-11(13-9)15-7-8-4-10(14)5-8/h1-3,8H,4-5,7H2

InChI Key

KXOFBMAUJQUMFL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)COC2=CC=CC(=N2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.